Flavokawain A

Description

Structure

3D Structure

Properties

IUPAC Name |

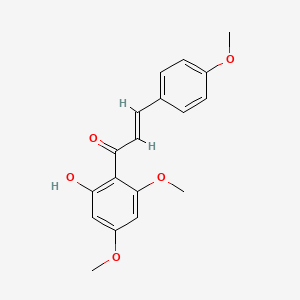

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Biosynthesis, and Synthetic Strategies of Flavokawain a

Phytochemical Origin and Isolation from Piper methysticum and Other Species

Flavokawain A is a prominent bioactive compound primarily isolated from the roots of the kava (B3030397) plant, scientifically known as Piper methysticum. nih.govlktlabs.comnih.gov This plant, a member of the pepper family (Piperaceae), is indigenous to the South Pacific region and has a long history of use in traditional ceremonies and medicine. nih.gov Within the kava plant, this compound is one of three major chalcones, alongside Flavokawain B and Flavokawain C, which are distinguished by their yellow pigmentation. nih.gov

Of these, this compound is the most abundant, constituting approximately 0.46% of kava extracts. nih.gov The isolation of this compound and other related compounds from Piper methysticum is typically achieved through extraction from the plant's roots. nih.gov

While Piper methysticum is the principal source, related flavokawains have been identified in other plant species. For instance, Flavokawain B has also been found in Alpinia pricei Hayata. nih.gov The presence of these chalcones across different plant families highlights their significance in plant secondary metabolism.

The general biosynthetic pathway for flavonoids, including chalcones like this compound, begins with the phenylpropanoid pathway. mdpi.commdpi.com This intricate series of biochemical reactions starts with the amino acid phenylalanine. Through the action of several enzymes, phenylalanine is converted into p-coumaroyl-CoA. In a crucial subsequent step, the enzyme chalcone (B49325) synthase facilitates the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational C6-C3-C6 backbone structure characteristic of chalcones. mdpi.comencyclopedia.pub This initial chalcone scaffold then undergoes various modifications, such as hydroxylation and methylation, mediated by specific enzymes, to yield the diverse array of flavonoids, including this compound.

Below is an interactive data table summarizing the natural sources of this compound and its related compounds.

| Compound | Primary Natural Source | Other Reported Sources |

| This compound | Piper methysticum (Kava) | Not extensively reported in other species |

| Flavokawain B | Piper methysticum (Kava) | Alpinia pricei Hayata, Aniba riparia, P. triangularis var. palloda, Didymocarpus corchorijolia nih.gov |

| Flavokawain C | Piper methysticum (Kava) | Not extensively reported in other species |

Chemical Synthesis Approaches for this compound

The chemical synthesis of this compound and its analogs is of significant interest for further pharmacological investigation, allowing for the production of larger quantities and the creation of novel derivatives. The most common and straightforward method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. nih.govump.edu.my

This base-catalyzed reaction involves the condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. mdpi.com In the case of this compound, the synthesis would typically involve the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-methoxybenzaldehyde (B44291) in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide. ump.edu.mymdpi.com The reaction mixture is typically stirred at room temperature, and upon acidification, the desired chalcone precipitates out and can be purified.

The general scheme for the Claisen-Schmidt condensation to produce a chalcone backbone is as follows:

Substituted Acetophenone + Substituted Benzaldehyde --(Base Catalyst)--> Chalcone + Water

This synthetic route is highly versatile, allowing for the introduction of various substituents on both aromatic rings of the chalcone structure by using appropriately substituted starting materials. This flexibility has been utilized to synthesize a wide range of this compound derivatives for structure-activity relationship studies. mdpi.com

Below is an interactive data table detailing the key reactants for the synthesis of this compound via Claisen-Schmidt condensation.

| Product | Reactant 1 (Acetophenone) | Reactant 2 (Benzaldehyde) |

| This compound | 2'-hydroxy-4',6'-dimethoxyacetophenone | 4-methoxybenzaldehyde |

Investigative Methodologies for Flavokawain a Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of Flavokawain A and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are vital for detailed structural elucidation, providing information about the arrangement of atoms and functional groups within the molecule. These techniques have been used to confirm the structures of Flavokawain B derivatives, which share structural similarities with this compound mdpi.comdntb.gov.uaresearchgate.netresearchgate.net. NMR, along with LC-MS, has also been employed for the identification and structural analysis of metabolites researchgate.net.

Mass Spectrometry (MS): Various mass spectrometry techniques, including Electron Ionization Mass Spectrometry (EI-MS) and tandem mass spectrometry (MS/MS) coupled with chromatography (LC-MS/MS, UPLC-MS/MS), are indispensable for determining the molecular weight and fragmentation patterns of this compound. UPLC-MS/MS methods have been successfully established for the analysis of this compound in biological matrices like mouse plasma and urine, often monitoring specific precursor and fragment ions, such as m/z 314.9 to 181.14 for FKA aacrjournals.orgaacrjournals.org. LC-MS/MS and UPLC-MS/MS have also been used for the analysis of kavalactones and flavokavains, providing structural confirmation of separated peaks researchgate.netnih.gov.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the detection and quantification of this compound, often at specific wavelengths such as 355 nm nih.govresearchgate.net. It is also employed in conjunction with chromatographic techniques like UPLC-PDA researchgate.netnih.govresearchgate.net. UV-Vis spectra provide characteristic absorption maxima that aid in compound identification and purity assessment mdpi.comicm.edu.pl.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify functional groups present in this compound by analyzing its vibrational modes. Characteristic absorption bands, such as those for hydroxyl (O-H) and carbonyl (C=O) groups, are observed and provide supporting evidence for the compound's structure mdpi.comdntb.gov.uaresearchgate.netresearchgate.net.

Chromatographic Separation and Quantification Protocols

Chromatographic techniques are essential for separating this compound from other compounds in complex matrices and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the analysis of kavalactones and flavokavains in kava (B3030397). It offers good separation efficiency and accuracy researchgate.netnih.govnih.gov.

Methodology: A common approach involves using a C18 reversed-phase column, such as a Symmetry C18 column, with gradient elution. Detection is typically performed using a UV detector, often at 355 nm nih.gov.

Findings: HPLC methods have demonstrated the capability for simultaneous separation of the six major kavalactones and flavokavins A-C from Piper methysticum extracts nih.gov. Calibration curves for flavokavins typically exhibit high linearity (correlation coefficients > 0.9986) nih.gov. The detection limit for flavokavins using HPLC has been reported as low as 0.5 ng per injection nih.gov. Precision, measured by relative standard deviation (RSD), is generally good (e.g., 1.53-2.30%), and accuracy, assessed through recovery studies, is high (e.g., 99.2-101.1%) nih.gov.

Table 1: HPLC Parameters and Quantification of Flavokavins nih.gov

| Parameter | Value |

| Column | Symmetry C18 |

| Mobile Phase | Gradient elution (specifics not detailed in source) |

| Detection Wavelength | 355 nm |

| Detection Limit (per injection) | 0.5 ng |

| Precision (RSD) | 1.53% - 2.30% |

| Accuracy (Recovery) | 99.2% - 101.1% |

| Flavokavins A-C Content | 0.62±0.01 mg/100 mg (FKA), 0.34±0.01 mg/100 mg (FKB), 0.14±0.003 mg/100 mg (FKC) in ethanolic kava extract |

Ultra-Performance Liquid Chromatography-Photodiode Array (UPLC-PDA)

UPLC offers enhanced speed and resolution compared to traditional HPLC, making it suitable for high-throughput analysis nih.govresearchgate.net.

Methodology: UPLC methods often utilize columns like Agilent Poroshell HSS T3 or BEH C18, operating at elevated temperatures (e.g., 60°C) with gradient elution aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. Detection is typically performed using a photodiode array (PDA) detector, with wavelengths such as 240 nm and 355 nm commonly employed nih.govresearchgate.net. UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for more sensitive and specific detection aacrjournals.orgnih.govnih.govresearchgate.netx-mol.net.

Findings: UPLC methods can achieve complete separation of kavalactones and flavokavains within short run times, often around 10-15 minutes nih.govresearchgate.net. Limits of quantification (LOQs) for flavokavains have been reported as low as 0.062 µg/mL for FKB and 0.270 µg/mL for FKA nih.gov. Average recoveries for flavokavains are typically high, ranging from 98.1% to 102.9% nih.gov. UPLC-PDA analysis has shown good linearity (R² > 0.99) and reproducibility for flavokavins, with RSD values below 3.0% researchgate.net.

Table 2: UPLC-PDA/UHPLC Parameters and Results for Flavokavins nih.govresearchgate.net

| Parameter | Value |

| Column | Agilent Poroshell HSS T3 (100 mm × 2.1 mm, 1.8 μm) or BEH C18 (2.1 × 50 mm², 1.7 μm) |

| Mobile Phase | Gradient elution (e.g., water/isopropanol) |

| Run Time | 10-15 min |

| Detection Wavelengths | 240 nm and 355 nm |

| LOQ (Flavokavains) | ~0.062 µg/mL (FKB), ~0.270 µg/mL (FKA), ~0.303 µg/mL (FKC) nih.gov; < 0.35 µg/mL researchgate.net |

| Recovery (Flavokavains) | 98.1% - 102.9% nih.gov; 92% - 105% researchgate.net |

| Linearity (R²) | > 0.99 researchgate.net |

| RSD | < 3.0% researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and rapid technique suitable for screening large numbers of samples, including quality control of kava products researchgate.netnih.govresearchgate.netsquarespace.com.

Methodology: HPTLC typically employs silica (B1680970) gel F254 pre-coated plates with a mobile phase such as hexane:dioxane (8:2, v/v) researchgate.netsquarespace.com. Detection is performed visually or densitometrically at wavelengths like 254 nm and 366 nm researchgate.netsquarespace.com.

Findings: HPTLC protocols have been developed for the rapid screening and quantification of flavokavins in kava cultivars nih.govsquarespace.com. This method offers a high-throughput capability, with analytical times of approximately 50 minutes for 20 samples researchgate.netresearchgate.net. HPTLC has demonstrated good linearity for flavokavins (R² > 0.99) and reproducibility, with RSD values below 3.0% researchgate.net. Studies have used HPTLC to compare flavokavin levels across different kava cultivars, revealing significant variations in flavokavin to kavalactone ratios nih.govsquarespace.com. High total flavokavin content has been observed in less desirable kava parts or cultivars researchgate.net.

Table 3: HPTLC Parameters and Findings for Flavokavins researchgate.netnih.govresearchgate.netsquarespace.com

| Parameter | Value |

| Stationary Phase | Silica gel F254 pre-coated plates |

| Mobile Phase | Hexane:Dioxane (8:2, v/v) researchgate.netsquarespace.com |

| Detection Wavelengths | 254 nm and 366 nm researchgate.netsquarespace.com |

| Analytical Time | ~50 min for 20 samples researchgate.netresearchgate.net |

| Linearity (R²) | > 0.99 researchgate.net |

| RSD | < 3.0% researchgate.net |

| Key Findings | Rapid screening, comparison of FK levels in cultivars, high-throughput quantification, detection of FK/KL ratios |

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

CE-MS/MS provides high separation efficiency and sensitivity, particularly for bioanalytical applications researchgate.nettandfonline.com.

Methodology: CE-MS/MS methods for Flavokawain B (often studied alongside FKA) in rat plasma typically involve a fused silica capillary with a specific background electrolyte and sheath liquid composition, coupled with electrospray ionization (ESI) in positive ion mode researchgate.nettandfonline.com. Sample preparation often includes deproteinization with acetonitrile (B52724) researchgate.nettandfonline.com.

Findings: These methods have demonstrated good linearity over a range of 0.1-100 ng/mL, with a limit of detection (LOD) as low as 0.2819 ng/mL researchgate.nettandfonline.com. The precision, accuracy, and stability of these CE-MS/MS methods have been reported to be within acceptable ranges, making them suitable for pharmacokinetic studies researchgate.nettandfonline.com. UPLC-MS/MS methods are also widely used for flavokawain analysis, offering rapid separation and enhanced sensitivity aacrjournals.orgnih.govresearchgate.netx-mol.net.

Table 4: UPLC-MS/MS and CE-MS/MS Parameters for Flavokawains researchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.netx-mol.nettandfonline.com

| Parameter | UPLC-MS/MS (FKA in Mouse Plasma) aacrjournals.orgaacrjournals.org | UPLC-MS/MS (FKB in Rat Plasma) nih.govresearchgate.netx-mol.net | CE-MS/MS (FKB in Rat Plasma) researchgate.nettandfonline.com |

| Column | ACQUITY UPLCTM BEP C18 | Agilent XDB-C18 | Fused silica capillary |

| Mobile Phase | Water:Acetonitrile:Acetic Acid gradient | 0.1% Formic Acid in Water / Acetonitrile | Ammonium formate (B1220265) buffer / Sheath liquid (50:50 MeOH:Water with 0.1% formic acid) |

| Ionization Mode | ESI positive | ESI positive | ESI positive |

| Precursor/Fragment Ions (m/z) | 314.9 -> 181.14 | Not specified | Not specified |

| Elution Time | Not specified | 3.27 min (FKB) | Not specified |

| Linear Range | Not specified | 0.524-1048 ng/mL | 0.1-100 ng/mL |

| LOD | Not specified | Not specified | 0.2819 ng/mL |

| Accuracy/Precision | Not specified | Accuracy: -14.3% to 13.2%; Precision: 3.4% to 11.8% | Precision, Accuracy, Stability within acceptable ranges |

Bioanalytical Method Development for this compound (e.g., Plasma Analysis)

Developing robust bioanalytical methods is critical for studying the pharmacokinetics and tissue distribution of this compound.

UPLC-MS/MS for this compound in Biological Matrices: Methods employing UPLC-MS/MS have been established for the analysis of this compound in mouse plasma and urine aacrjournals.orgaacrjournals.org. These methods typically involve extraction of FKA from plasma or urine using acetonitrile, followed by UPLC separation and MS/MS detection. Such methods allow for the determination of pharmacokinetic parameters. For instance, in mice, FKA plasma concentration-time profiles have been analyzed, yielding parameters such as an area under the curve (AUC) of 18.05 mg·h/L, a maximum concentration (Cmax) of 0.7 mg/L, and a half-life (T1/2) of 2.02 1/h aacrjournals.org. Peak levels of FKA were observed in liver, kidney, and bladder at various time points post-administration aacrjournals.org.

UPLC-MS/MS and CE-MS/MS for Flavokawain B in Plasma: While focused on Flavokawain B, the bioanalytical methodologies developed are highly relevant to FKA analysis. Sensitive UPLC-MS/MS methods for quantifying FKB in rat plasma have been validated, demonstrating good linearity (0.524-1048 ng/mL) and acceptable accuracy and precision nih.govresearchgate.netx-mol.net. CE-MS/MS methods have also been employed for FKB in rat plasma, offering high sensitivity (LOD of 0.2819 ng/mL) and suitability for pharmacokinetic studies researchgate.nettandfonline.com. These bioanalytical approaches are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of flavokawains.

Table 5: UPLC-MS/MS Pharmacokinetic Parameters for this compound in Mice aacrjournals.org

| Parameter | Value |

| AUC | 18.05 mg·h/L |

| Tmax | 0.942 h |

| Cmax | 0.7 mg/L |

| T1/2 | 2.02 1/h |

| CL | 145.07 L/h·kg |

Table 6: UPLC-MS/MS and CE-MS/MS Bioanalytical Methods for Flavokawain B in Rat Plasma researchgate.netnih.govresearchgate.netx-mol.nettandfonline.com

| Parameter | UPLC-MS/MS | CE-MS/MS |

| Column | Agilent XDB-C18 | Fused silica capillary |

| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile | Ammonium formate buffer / Sheath liquid |

| Elution Time | 3.27 min | N/A |

| Linear Range | 0.524–1048 ng/mL | 0.1–100 ng/mL |

| LOD | N/A | 0.2819 ng/mL |

| Accuracy | -14.3% to 13.2% | Within acceptable ranges |

| Precision | 3.4% to 11.8% | Within acceptable ranges |

| Sample Prep | Protein precipitation | Deproteinization with acetonitrile |

| Ionization Mode | ESI positive | ESI positive |

Compound List:

this compound (FKA)

Flavokawain B (FKB)

Flavokawain C (FKC)

Kavalactones (KLs)

Methysticin

Dihydromethysticin (DHM)

Kavain

Dihydrokavain (DHK)

Desmethoxyyangonin (DMY)

Yangonin

Molecular and Cellular Pharmacology of Flavokawain a

Anticancer Mechanisms of Flavokawain A

This compound, a chalcone (B49325) derived from the kava (B3030397) plant, has demonstrated notable anticancer properties through its influence on critical cellular processes. Its mechanisms of action primarily involve the modulation of cell cycle progression and the induction of programmed cell death, or apoptosis. These effects are orchestrated through complex interactions with a variety of molecular targets within cancer cells.

This compound exhibits the ability to halt the proliferation of cancer cells by interfering with the cell cycle, a tightly regulated series of events that leads to cell division. This interference, known as cell cycle arrest, can occur at different phases, most notably the G1 and G2/M phases. The specific phase of arrest often depends on the genetic background of the cancer cells, particularly the status of the p53 tumor suppressor gene. nih.gov

In certain cancer cell types, this compound has been shown to induce cell cycle arrest at the G1 phase. This was observed in the p53 wild-type bladder cancer cell line, RT4. nih.gov The arrest at this checkpoint prevents the cell from entering the S phase, where DNA replication occurs. Similarly, treatment with this compound led to an increased proportion of neuroblastoma cells in the G1 phase, indicating a G1 arrest. nih.gov

This compound has also been found to cause cell cycle arrest at the G2/M checkpoint in several types of cancer cells, particularly those with a mutant p53 status. This includes six different p53 mutant bladder cancer cell lines (T24, UMUC3, TCCSUP, 5637, HT1376, and HT1197). nih.gov Furthermore, it induces G2/M arrest in HER2-overexpressing breast cancer cell lines. nih.govnih.gov A derivative of flavokawain, known as FLS, has also been reported to induce G2/M cell cycle arrest in the MCF-7 breast cancer cell line. dovepress.com

The induction of cell cycle arrest by this compound is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. In the context of G1 arrest in RT4 bladder cancer cells, this compound was found to increase the levels of p21/WAF1 and p27/KIP1. nih.gov These proteins are cyclin-dependent kinase inhibitors (CKIs) that can block the activity of cyclin-CDK complexes, thereby preventing the transition from G1 to S phase.

In cancer cells undergoing G2/M arrest, such as p53-mutant T24 bladder cancer cells and HER2-overexpressing breast cancer cells, this compound significantly reduces the expression of the CDK1-inhibitory kinases, Myt1 and Wee1. nih.govnih.gov This reduction in inhibitory signaling, coupled with an accumulation of Cyclin B1, leads to the activation of CDK1, a key driver of the G2/M transition. nih.gov

| Cell Line | p53 Status | Effect of this compound on Cell Cycle | Key Regulatory Proteins Modulated |

| RT4 (Bladder Cancer) | Wild-type | G1 Arrest nih.gov | ↑ p21/WAF1, ↑ p27/KIP1 nih.gov |

| T24 (Bladder Cancer) | Mutant | G2/M Arrest nih.gov | ↓ Myt1, ↓ Wee1, ↑ Cyclin B1, ↑ CDK1 activity nih.gov |

| HER2-overexpressing Breast Cancer Cells | Not specified | G2/M Arrest nih.gov | ↓ Myt1, ↓ Wee1, ↓ Cdc2 and Cdc25C phosphorylation nih.gov |

| Neuroblastoma Cells (SK-N-SH) | Not specified | G1 Arrest nih.gov | Not specified |

Beyond its effects on the cell cycle, this compound is a potent inducer of apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. This process is initiated through various signaling cascades, with the mitochondria playing a central role in the pathway activated by this compound.

Research has demonstrated that this compound triggers the intrinsic, or mitochondria-dependent, pathway of apoptosis in cancer cells. researchgate.net A critical event in this pathway is the loss of the mitochondrial membrane potential, which has been observed in invasive bladder cancer cells (T24) following treatment with this compound. researchgate.netnih.govaacrjournals.org This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol. researchgate.netnih.gov

The release of cytochrome c is regulated by the Bcl-2 family of proteins. This compound has been shown to modulate the balance of these proteins, leading to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bax. nih.govnih.gov Specifically, it promotes an increase in the active form of Bax protein and diminishes the association of Bcl-xL with Bax. nih.govaacrjournals.org This shift in the Bax/Bcl-xL ratio is a key factor in promoting mitochondrial outer membrane permeabilization and subsequent apoptosis.

| Cancer Cell Type | Apoptotic Pathway | Key Molecular Events |

| Bladder Cancer (T24) | Mitochondria-Dependent researchgate.netnih.gov | Loss of mitochondrial membrane potential researchgate.netaacrjournals.org, Cytochrome c release researchgate.netnih.gov, ↓ Bcl-xL researchgate.net, ↑ Active Bax nih.gov |

| HER2-overexpressing Breast Cancer (SKBR3) | Mitochondria-Dependent nih.govnih.gov | ↑ Bax nih.govnih.gov, ↓ Bcl-xL nih.govnih.gov |

Apoptosis Induction Pathways by this compound

Caspase Pathway Activation (e.g., Caspase-3, Caspase-9 Cleavage, PARP Cleavage)

This compound (FKA) has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade, a crucial component of the programmed cell death machinery. This activation involves a series of proteolytic events, leading to the cleavage and activation of initiator and effector caspases.

In bladder cancer T24 cells, treatment with FKA leads to the cleavage of both caspase-9 and caspase-3 in a dose- and time-dependent manner. semanticscholar.org Caspase-9 is an initiator caspase that is activated following the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3. semanticscholar.org

The activation of caspase-3 by FKA has been observed in various cancer cell lines. nchu.edu.tw Caspase-3 is a critical executioner caspase that cleaves a broad spectrum of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. One of the key substrates of caspase-3 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nchu.edu.tw The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. semanticscholar.org Studies have demonstrated that FKA treatment results in the proteolytic cleavage of PARP in cancer cells, further confirming the activation of the caspase-dependent apoptotic pathway. semanticscholar.orgmdpi.com

The table below summarizes the effects of this compound on key components of the caspase pathway in different cancer cell lines.

| Cell Line | Treatment | Effect | Reference |

| T24 (Bladder Cancer) | This compound | Cleavage of caspase-9, caspase-3, and PARP | semanticscholar.org |

| HSC-3 (Oral Carcinoma) | Flavokawain B | Proteolytic cleavage of procaspase-9 and procaspase-3; PARP cleavage | nchu.edu.tw |

| AGS (Gastric Cancer) | Flavokawain B + Doxorubicin | Activation of pro-caspase-9 and pro-caspase-3; Proteolytic cleavage of PARP | mdpi.com |

Inhibition of Apoptotic Inhibitors (e.g., XIAP, Survivin)

In addition to activating the caspase cascade, this compound has been found to down-regulate the expression of key inhibitors of apoptosis proteins (IAPs). nih.gov IAPs are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases. Two of the most well-characterized IAPs are X-linked inhibitor of apoptosis (XIAP) and survivin.

Overexpression of XIAP and survivin is a common feature in many cancers and is associated with resistance to apoptosis and poor prognosis. nih.gov Research has shown that FKA treatment can lead to a decrease in the expression of both XIAP and survivin in cancer cells. nih.govmdpi.com By down-regulating these apoptotic inhibitors, FKA helps to shift the balance within the cell towards apoptosis.

The reduction in XIAP and survivin levels by FKA has been observed in various cancer types, including bladder and breast cancer. nih.govmdpi.com This dual mechanism of action, involving both the activation of caspases and the inhibition of their inhibitors, suggests that FKA may be effective in overcoming the apoptosis resistance of cancer cells. nih.gov

The following table outlines the impact of this compound on key apoptotic inhibitors in different cancer cell models.

| Cell Line | Treatment | Effect | Reference |

| Bladder Cancer Cells | This compound | Down-regulation of XIAP and survivin | nih.gov |

| HER2-Overexpressing Breast Cancer Cells | This compound | Decreased expression of survivin and XIAP | mdpi.com |

| Hormone-Refractory Prostate Cancer Cells | Flavokawain B | Decreased expression of XIAP and survivin | nih.gov |

Impact of this compound on Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. aacrjournals.org Studies have shown that FKA can inhibit the growth of cancer cells in a dose- and time-dependent manner. researchgate.net For instance, in bladder cancer cell lines such as RT4, T24, and EJ, FKA at a concentration of 25 μg/mL caused a substantial inhibition of cell proliferation, ranging from 80% to 95%. aacrjournals.org

The anti-proliferative activity of FKA is not limited to bladder cancer. It has also been shown to be effective against breast cancer cells, including both MCF-7 and MDA-MB231 cell lines. nih.gov The inhibitory effect of FKA on cell proliferation is often associated with the induction of cell cycle arrest at different phases, depending on the cancer cell type and its genetic background. nih.govresearchsolutions.com For example, in HER2-overexpressing breast cancer cells, FKA was found to be more effective at inhibiting colony formation compared to its effect on cell growth in attached cultures. mdpi.com

Furthermore, FKA has been shown to suppress the proliferative abilities of neuroblastoma cells. nih.gov This broad-spectrum anti-proliferative activity suggests that FKA may target fundamental cellular processes that are essential for cancer cell growth.

The table below summarizes the anti-proliferative effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Effect of this compound | Reference |

| RT4, T24, EJ | Bladder Cancer | 80-95% inhibition of proliferation at 25 μg/mL | aacrjournals.org |

| MCF-7, MDA-MB231 | Breast Cancer | Dose-dependent inhibition of proliferation | nih.gov |

| SK-N-SH | Neuroblastoma | Suppressed proliferative and clone-forming abilities | nih.gov |

| HER2-Overexpressing Breast Cancer | Breast Cancer | Inhibition of colony formation | mdpi.com |

Anti-Metastatic and Anti-Angiogenic Effects of this compound

This compound has been shown to possess anti-metastatic properties by inhibiting the migration and invasion of cancer cells. nih.gov In a study involving the highly metastatic breast cancer cell line MDA-MB231, FKA was found to halt the processes of both migration and invasion. nih.gov Similarly, in neuroblastoma SK-N-SH cells, FKA treatment dose-dependently repressed cell migration and invasion. nih.gov This was accompanied by an increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal markers N-cadherin and Snail, indicating a reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

The inhibitory effect of FKA on cell migration and invasion is thought to be mediated, at least in part, by its ability to inactivate the ERK/VEGF/MMPs signaling pathway. nih.gov

The following table provides an overview of the research findings on the inhibition of cell migration and invasion by this compound.

| Cell Line | Cancer Type | Key Findings | Reference |

| MDA-MB231 | Breast Cancer | Halted migration and invasion | nih.gov |

| SK-N-SH | Neuroblastoma | Dose-dependently repressed migration and invasion; Reversed EMT | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic effects by suppressing key factors involved in this process. researchgate.net One of the primary targets of FKA in this context is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. researchgate.net

In neuroblastoma cells, FKA treatment has been shown to repress in vitro angiogenesis by inactivating the ERK/VEGF/MMPs signaling pathway. nih.gov Furthermore, FKA has been found to effectively inhibit the expression of VEGF in mammary carcinoma, leading to a significant suppression of new blood vessel formation. researchgate.net In an ex vivo rat aortic ring assay, FKA demonstrated a dose-dependent inhibition of vessel outgrowth. researchgate.net

These findings suggest that FKA can interfere with the tumor's ability to develop a blood supply, thereby limiting its growth and metastatic potential.

The table below summarizes the anti-angiogenic effects of this compound.

| Model System | Key Findings | Reference |

| Neuroblastoma Cells (in vitro) | Repressed in vitro angiogenesis via inactivation of ERK/VEGF/MMPs signaling | nih.gov |

| Mammary Carcinoma | Effective inhibition of VEGF expression and suppression of new vascular formation | researchgate.net |

| Rat Aortic Rings (ex vivo) | Dose-dependent inhibition of vessel outgrowth | researchgate.net |

Targeting Cancer Stem Cells by this compound

Cancer stem cells (CSCs) are a small subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, recurrence, and therapeutic resistance. aacrjournals.org Emerging evidence suggests that this compound can target these CSCs, offering a potential mechanism to overcome some of the challenges in cancer treatment.

In prostate cancer, FKA has been shown to reduce the tumor-initiating properties and stemness of cancer cells. nih.gov Treatment with FKA significantly decreased both the size and number of tumor spheroids formed by prostate CSCs (CD44+/CD133+). nih.govfrontiersin.org Furthermore, in animal models, dietary administration of FKA led to a significant reduction in the growth of xenograft tumors initiated by these CSCs. frontiersin.org

The mechanism by which FKA targets CSCs involves the downregulation of key stem cell markers such as Nanog, Oct4, and CD44. nih.govfrontiersin.org These markers are crucial for maintaining the self-renewal and pluripotency of CSCs. By inhibiting the expression of these markers, FKA can effectively disrupt the CSC population and potentially prevent tumor recurrence. aacrjournals.org

The following table summarizes the effects of this compound on cancer stem cells.

| Cancer Type | Model System | Key Findings | Reference |

| Prostate Cancer | Tumor Spheroids (in vitro) | Decreased size and number of tumor spheroids | nih.govfrontiersin.org |

| Prostate Cancer | Xenograft Tumors (in vivo) | Significant reduction in tumor growth | frontiersin.org |

| Prostate Cancer | Tumor Spheroids and Tissues | Downregulation of stem cell markers (Nanog, Oct4, CD44) | nih.govfrontiersin.org |

Reversal of Chemotherapy Resistance (e.g., Paclitaxel (B517696) Resistance via P-glycoprotein Inhibition)

This compound (FKA) has demonstrated potential in overcoming chemotherapy resistance, particularly in cancers that have developed resistance to paclitaxel. nih.govspandidos-publications.com A primary mechanism of this resistance is the overexpression of P-glycoprotein (P-gp), a cell membrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. proquest.comscienceopen.com

Research on paclitaxel-resistant lung cancer cells (A549/T) has shown that FKA can effectively inhibit cell proliferation and induce apoptosis. nih.govproquest.com In these resistant cells, which exhibit significantly enhanced levels of P-gp compared to their non-resistant counterparts (A549), FKA treatment leads to a notable decrease in P-gp expression. nih.govproquest.com Specifically, a 30 µM concentration of FKA was found to reduce P-gp protein expression by approximately 3-fold after 24 hours. nih.govproquest.comresearchgate.net

The underlying molecular mechanism for this reduction in P-gp involves the inhibition of the PI3K/Akt signaling pathway. nih.govspandidos-publications.com FKA has been shown to suppress the phosphorylation of Akt, a key component of this pathway, thereby downregulating P-gp expression. nih.govspandidos-publications.com This suggests that FKA acts not by directly blocking the pumping function of P-gp, but by inhibiting the signaling cascade that leads to its synthesis. proquest.com These findings identify FKA as a potential agent for reversing P-gp-mediated paclitaxel resistance in cancer cells. nih.govspandidos-publications.com

Table 1: Effect of this compound on Paclitaxel-Resistant Lung Cancer Cells

| Cell Line | Treatment | Key Target | Molecular Pathway | Outcome |

|---|

Anti-inflammatory Mechanisms of this compound

This compound exerts significant anti-inflammatory effects by intervening at multiple levels of the inflammatory cascade, including the modulation of pro-inflammatory mediators, inhibition of key signaling pathways, and suppression of cytokine production.

This compound has been shown to effectively suppress the expression of key pro-inflammatory enzymes. nih.gov In models using murine macrophages (RAW 264.7) and primary splenocytes stimulated with lipopolysaccharide (LPS), FKA significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The enzymes iNOS and COX-2 are responsible for the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively, which are potent inflammatory mediators. nih.govcaldic.comresearchgate.net Consequently, by suppressing the expression of these enzymes, this compound leads to a substantial reduction in the production of both NO and PGE2, thereby mitigating the inflammatory response. nih.gov

The anti-inflammatory activity of this compound is rooted in its ability to block critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. nih.gov Research has demonstrated that FKA significantly inhibits the LPS-induced activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) in macrophages. nih.gov These transcription factors are pivotal in orchestrating the inflammatory response. frontiersin.org Furthermore, FKA has been found to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.gov The JNK and p38 MAPK pathways are upstream regulators of NF-κB and AP-1 activation. nih.gov By blocking these signaling cascades, FKA effectively prevents the transcription of a wide array of pro-inflammatory mediators, including iNOS and COX-2. nih.gov

This compound demonstrates a potent ability to suppress the production of key pro-inflammatory cytokines. In both in vitro studies with primary splenocytes and in vivo models, FKA significantly curtails the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govijper.org These cytokines are central mediators of acute and chronic inflammation, and their overproduction is implicated in a variety of inflammatory diseases. mdpi.comresearchgate.net The suppressive effect of FKA on these cytokines has been observed in cells stimulated with inflammatory agents like LPS. nih.govnih.gov This action is a direct consequence of its inhibition of signaling pathways like NF-κB, which control the genetic transcription of these cytokines. nih.govnih.gov

Table 2: Summary of Anti-inflammatory Mechanisms of this compound

| Category | Specific Target | Model System | Effect of this compound |

|---|---|---|---|

| Pro-inflammatory Mediators | iNOS, COX-2, NO, PGE2 | LPS-stimulated RAW 264.7 macrophages, Primary splenocytes | Significant suppression of expression and production |

| Signaling Pathways | NF-κB, AP-1, JNK, p38 MAPK | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of activation |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | LPS-stimulated primary splenocytes, HUVECs | Significant suppression of secretion |

Immunomodulatory Effects of this compound

Beyond its anti-inflammatory properties, this compound also exhibits direct immunomodulatory activities.

Studies conducted on Balb/c mice have revealed that this compound can act as an immune-stimulator. nih.gov Specifically, FKA has been shown to stimulate the proliferation of splenocytes. nih.gov Splenocytes are a mixed population of immune cells located in the spleen, including T-cells and B-cells, which are crucial for adaptive immunity. The ability of FKA to enhance their proliferation suggests it may play a role in augmenting immune responses. nih.gov This proliferative effect was observed alongside an increase in the population of T cell subsets, indicating a potential role for FKA in modulating cellular immunity. nih.gov

Promotion of T Cell Subsets and Cytokine Secretion (e.g., IL-2, TNF-α, IFN-γ)

This compound has demonstrated notable immunomodulatory effects, particularly concerning T cell populations and their associated cytokine secretions. Research in a breast cancer murine model revealed that this compound treatment led to an increase in the T cell population, specifically affecting Th1 (T-helper 1) cells and Cytotoxic T-Lymphocytes (CTLs). This increase in crucial immune cells was accompanied by an elevation in the serum levels of key Th1-associated cytokines, Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). wikipedia.org

Conversely, other studies have highlighted this compound's anti-inflammatory properties through the suppression of pro-inflammatory cytokines. In studies using primary splenocytes derived from BALB/c mice, this compound significantly suppressed the secretion of Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 in cells stimulated with lipopolysaccharide (LPS) or Concanavalin A (Con A). mdpi.com The significant decrease in the ratios of pro-inflammatory to anti-inflammatory cytokines (e.g., TNF-α/IL-10) underscores its potent anti-inflammatory capabilities. mdpi.com

| Model System | Effect of this compound | Observed Cytokine Changes | Reference |

|---|---|---|---|

| 4T1 Breast Cancer Murine Model | Increased T cell population (Th1 and CTLs) | Elevated serum levels of IL-2 and IFN-γ | wikipedia.org |

| Primary Splenocytes (BALB/c Mice) | Suppression of cytokine secretion in LPS- or Con A-stimulated cells | Decreased secretion of TNF-α, IL-1β, and IL-6 | mdpi.com |

Impact on Natural Killer Cells

In addition to its effects on T lymphocytes, this compound has been shown to influence the activity of Natural Killer (NK) cells. An in vivo study utilizing a breast cancer murine model demonstrated that administration of this compound resulted in an increase in the population of NK cells. wikipedia.org This finding suggests that this compound's anti-tumor activity may be partially mediated through the enhancement of innate immune responses facilitated by NK cells.

Antioxidant Activities of this compound (e.g., Nrf2/HO-1 Signaling Pathway Activation)

This compound exhibits potent antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. mdpi.comfrontiersin.org This pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.org

Studies have shown that this compound promotes the nuclear translocation of Nrf2. mdpi.comfrontiersin.org Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulated expression of a suite of downstream antioxidant and cytoprotective genes. mdpi.comfrontiersin.org Research has specifically confirmed that this compound treatment induces the expression of Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (γ-GCLC). mdpi.comfrontiersin.org

The functional significance of this pathway in this compound's mechanism of action was demonstrated in vascular smooth muscle cells, where silencing Nrf2 with siRNA significantly diminished the compound's antioxidant effects. frontiersin.orgnih.gov This confirms that the Nrf2/ARE signaling cascade is a key mediator of this compound's ability to counteract oxidative stress. frontiersin.orgnih.gov Furthermore, this compound has been shown to reverse excessive Reactive Oxygen Species (ROS) production induced by stimuli like Transforming Growth Factor-beta 1 (TGF-β1) and Ochratoxin A. frontiersin.orgnih.gov

| Model System | Key Pathway Activated | Downstream Genes/Proteins Upregulated | Observed Effect | Reference |

|---|---|---|---|---|

| Vascular Smooth Muscle (A7r5) Cells | Nrf2/ARE Signaling | HO-1, NQO-1, γ-GCLC | Reversed TGF-β1-induced ROS production | frontiersin.orgnih.gov |

| Primary Splenocytes (BALB/c Mice) | Nrf2/ARE Signaling | HO-1, NQO-1, γ-GCLC | Downregulated LPS-induced ROS production | mdpi.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | PI3K/AKT-mediated Nrf2 Signaling | HO-1, NQO-1, γ-GCLC | Attenuated Ochratoxin A-induced oxidative stress | nih.govnih.gov |

Neuroprotective Effects of this compound

While direct in-depth studies on the neuroprotective effects of this compound in neurodegenerative disease models are limited, its well-established antioxidant and anti-inflammatory mechanisms are highly relevant to neuroprotection. mdpi.comfrontiersin.orgmdpi.com Neuroinflammation and oxidative stress are key pathological factors in the progression of neurodegenerative disorders. frontiersin.orgfrontiersin.org Many flavonoids exert their neuroprotective effects by mitigating these processes. frontiersin.orgmdpi.com

This compound's potent activation of the Nrf2 antioxidant pathway is a primary mechanism for cellular defense against the oxidative stress implicated in neuronal damage. mdpi.comfrontiersin.org Additionally, its demonstrated ability to suppress key pro-inflammatory mediators such as TNF-α and IL-6 is crucial, as these cytokines are involved in neuroinflammatory processes. nih.govnih.gov In one study, this compound was shown to suppress the malignant progression of neuroblastoma, a tumor of nerve tissue, by inactivating the ERK/VEGF/MMPs signaling pathway, demonstrating its ability to modulate signaling cascades within nerve-derived cells. researchgate.net These strong antioxidant and anti-inflammatory properties suggest a therapeutic potential for this compound in conditions involving neuronal oxidative stress and inflammation.

Anti-fibrotic Properties of this compound (e.g., Downregulation of ECM Markers, Fibronectin, TGF-β1, MMP9)

This compound has been evaluated for its anti-fibrotic properties, showing significant efficacy in cellular models of fibrosis. frontiersin.orgnih.gov In studies using TGF-β1-stimulated vascular smooth muscle cells, a key model for studying fibrotic pathology, this compound demonstrated the ability to inhibit key fibrotic processes. frontiersin.orgnih.gov

Treatment with this compound suppressed the expression of alpha-smooth muscle actin (α-SMA) and fibronectin, which are critical protein markers for the onset of fibrosis. frontiersin.orgnih.gov Furthermore, the compound was found to inhibit TGF-β1-mediated cell migration and invasion. frontiersin.orgnih.gov This anti-invasive effect is linked to its ability to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix (ECM). frontiersin.org Specifically, this compound treatment downregulated the expression of MMP-9 and MMP-2 while upregulating their endogenous inhibitor, TIMP-1. frontiersin.orgnih.gov These findings indicate that this compound interferes with the extensive ECM remodeling that characterizes fibrotic diseases. frontiersin.org

| Model System | Inducing Agent | Effect of this compound | Mechanism | Reference |

|---|---|---|---|---|

| Vascular Smooth Muscle (A7r5) Cells | TGF-β1 | Suppressed expression of fibrotic markers and inhibited cell migration/invasion | Downregulated α-SMA, Fibronectin, MMP-2, MMP-9; Upregulated TIMP-1 | frontiersin.orgnih.gov |

Enzyme and Protein Target Interactions of this compound

Recent research has identified this compound as a natural inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). frontiersin.orgmdpi.comresearchgate.net PRMT5 is an enzyme that plays a role in various cellular processes, and its overexpression has been linked to poor prognosis in certain cancers, such as bladder cancer. frontiersin.orgmdpi.com

This compound has been recognized as a novel small molecule inhibitor for PRMT5. frontiersin.orgmdpi.com Mechanistic studies have demonstrated that this compound directly targets PRMT5, binding to the amino acid residues Y304 and F580 of the enzyme. frontiersin.orgmdpi.com This binding blocks the symmetric arginine dimethylation of histone H2A and H4, key substrates of PRMT5. frontiersin.orgmdpi.com By inhibiting the enzymatic activity of PRMT5, this compound can affect cancer cell growth both in vitro and in vivo. frontiersin.orgmdpi.comnih.gov This discovery identifies PRMT5 as a direct molecular target of this compound and provides a specific mechanism for its anti-cancer effects. mdpi.comnih.govresearchgate.net

Cytochrome P450 Inhibition

This compound has demonstrated varied inhibitory effects on cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of compounds. In studies utilizing rat liver microsomes, this compound exhibited significant inhibition of several CYP450 isoforms. The half-maximal inhibitory concentration (IC50) values were determined to be 102.23 µmol/L for CYP1A2, 20.39 µmol/L for CYP2D1, 69.95 µmol/L for CYP2C6, and 60.22 µmol/L for CYP3A2. nih.gov

The mechanism of inhibition by this compound varies depending on the specific CYP450 isoform. nih.gov It acts as a competitive inhibitor for CYP1A2, a mixed-type inhibitor for CYP2D1, an uncompetitive inhibitor for CYP2C6, and a noncompetitive inhibitor for CYP3A2. nih.gov Molecular docking studies have further elucidated the binding conformations of this compound within the active sites of these isoforms. nih.gov

Metabolism studies indicate that CYP3A2 is the primary isoform responsible for the biotransformation of this compound, with CYP2C6 and CYP1A2 also playing significant roles. nih.gov The potential for drug-drug interactions is an important consideration, as the inhibition of these enzymes can alter the metabolism of co-administered therapeutic agents. researchgate.net

| CYP450 Isoform | IC50 Value (µmol/L) | Inhibition Model |

|---|---|---|

| CYP1A2 | 102.23 | Competitive |

| CYP2D1 | 20.39 | Mixed-inhibition |

| CYP2C6 | 69.95 | Uncompetitive |

| CYP3A2 | 60.22 | Noncompetitive |

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govfrontiersin.org this compound and its related chalcones, Flavokawain B and C, have been shown to exert anti-tumor effects by modulating this pathway.

This compound has been observed to suppress the activation of Akt by decreasing the phosphorylation of Akt at serine 473 in paclitaxel-resistant lung cancer cells and HER2-overexpressing breast cancer cells. nih.gov Similarly, Flavokawain B has demonstrated an antitumor effect in cholangiocarcinoma cells by inducing apoptosis mediated through the suppression of the PI3K/Akt signaling pathway. iiarjournals.org In liver cancer cells, Flavokawain C significantly inhibits cell proliferation and migration by downregulating the FAK/PI3K/AKT pathway. nih.govresearchgate.net Mechanistic studies suggest that Flavokawain C binds to the ATP sites of FAK and PI3K, thereby inhibiting their phosphorylation. nih.govresearchgate.net

Regulation of XIAP and Survivin

Inhibitor of apoptosis proteins (IAPs) are key negative regulators of apoptosis, and their overexpression in cancer cells contributes to therapeutic resistance. This compound has been shown to down-regulate the expression of two important IAP family members, X-linked inhibitor of apoptosis protein (XIAP) and survivin. nih.govresearchgate.net This down-regulation contributes to the pro-apoptotic effects of this compound in cancer cells. nih.govresearchgate.net The related compound, Flavokawain B, has also been shown to decrease the expression of XIAP and survivin in hormone-refractory prostate cancer cell lines. nih.gov

Interaction with Bax/Bcl-xl

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the mitochondrial pathway of apoptosis. The balance between pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like B-cell lymphoma-extra large (Bcl-xL), is critical for determining cell fate.

This compound has been shown to induce apoptosis in bladder cancer cells by modulating the activity of these proteins. nih.govsemanticscholar.org Treatment with this compound leads to a time-dependent decrease in the expression of Bcl-xL and a corresponding increase in the active form of Bax. nih.govsemanticscholar.org This shift in the Bax/Bcl-xL ratio is accompanied by a significant reduction in the formation of Bax/Bcl-xL heterodimers. semanticscholar.org The dissociation of this complex allows for the activation of Bax, which is a crucial step for the subsequent loss of mitochondrial membrane potential and release of cytochrome c, ultimately leading to apoptosis. nih.govsemanticscholar.org Studies using Bax knockout cells have confirmed that Bax is at least partially required for the apoptotic effects of this compound. nih.gov

| Treatment Duration | Bax Protein Level Increase | Bcl-xL Protein Level Decrease | Ratio of Bax/Bcl-xL Increase |

|---|---|---|---|

| 8 hours | 54% | 41% | 166% |

| 16 hours | 64% | 65% | 431% |

| 24 hours | 88% | 71% | 650% |

Inhibition of Myt1 and Wee1 Kinases

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). The activity of CDK1, a key driver of the G2/M transition, is negatively regulated by the inhibitory phosphorylation of Myt1 and Wee1 kinases. nih.govresearchgate.net this compound has been shown to influence the activity of these kinases, particularly in p53-mutant bladder cancer cells. nih.gov

In these cells, this compound induces a G2-M arrest by significantly reducing the expression of the CDK1-inhibitory kinases, Myt1 and Wee1. nih.gov This decrease in inhibitory signaling, coupled with an accumulation of cyclin B1, leads to the activation of CDK1 kinase. nih.gov This selective action in p53-defective cells suggests a potential mechanism for targeting cancers with specific genetic backgrounds. nih.gov

Influence on MAP Kinases (e.g., ERK)

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. frontiersin.orgnews-medical.net The extracellular signal-regulated kinase (ERK) is a key member of the MAPK family.

Recent studies have shown that this compound can suppress the malignant progression of neuroblastoma cells by inactivating the ERK/VEGF/MMPs signaling pathway. nih.govresearchgate.net Molecular docking and biotin (B1667282) pull-down assays have confirmed that this compound can directly bind to ERK, acting as an inhibitor. nih.govresearchgate.net This inhibition of ERK leads to the downstream suppression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for angiogenesis and metastasis. nih.govresearchgate.net The related compound, Flavokawain C, has also been shown to increase the phosphorylation of ERK 1/2 in human colon carcinoma cells. nih.gov

Therapeutic Potential of Flavokawain a in Disease Models

Flavokawain A in Oncology Research

Bladder Cancer Models (e.g., T24, RT4)

Research on bladder cancer cell lines has revealed that this compound's mechanism of action is significantly influenced by the p53 tumor suppressor protein status of the cancer cells. nih.govaacrjournals.orgnih.gov In p53 wild-type RT4 cells, a low-grade papillary bladder cancer cell line, this compound induces a G1 cell cycle arrest. nih.govaacrjournals.orgnih.gov This is achieved by increasing the levels of p21/WAF1 and p27/KIP1, which in turn inhibit cyclin-dependent kinase-2 (CDK2) activity. nih.govaacrjournals.orgnih.gov

Conversely, in p53 mutant-type bladder cancer cell lines such as T24, this compound induces a G2-M arrest. nih.govaacrjournals.orgnih.gov This differential effect highlights a selective mechanism that could be exploited for targeted therapy in p53-defective bladder cancers. aacrjournals.orgnih.gov The compound has demonstrated potent antiproliferative and apoptotic effects across various bladder cancer cell lines. nih.gov Earlier studies showed that flavokawains, including this compound, induced apoptosis in bladder cancer cells where kavalactones did not show similar effects. semanticscholar.org

| Cell Line | p53 Status | Effect of this compound | Mechanism of Action |

| RT4 | Wild-type | G1 cell cycle arrest | Increased p21/WAF1 and p27/KIP1, leading to decreased CDK2 activity. nih.govaacrjournals.orgnih.gov |

| T24 | Mutant | G2-M cell cycle arrest | Reduced expression of CDK1-inhibitory kinases (Myt1 and Wee1) and accumulation of cyclin B1, leading to CDK1 activation. nih.govaacrjournals.orgnih.gov |

Breast Cancer Models (e.g., MCF-7, MDA-MB231)

In breast cancer research, this compound has been shown to induce apoptosis in both MCF-7 and MDA-MB231 cell lines in a dose-dependent manner through the intrinsic mitochondrial pathway. plos.orgnih.govresearchgate.netnih.gov The cytotoxic effects of this compound are dependent on the p53 status of the cells, leading to a G1 arrest in p53 wild-type MCF-7 cells and a G2/M arrest in p53 mutant MDA-MB231 cells. plos.orgnih.govresearchgate.netnih.gov

Furthermore, this compound has demonstrated anti-metastatic properties by inhibiting the migration and invasion processes in the highly invasive MDA-MB231 cell line. plos.orgnih.govresearchgate.net It also shows potential in hindering angiogenesis. plos.orgnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound was found to be lower in MDA-MB231 cells (17.49 µM) compared to MCF-7 cells (25.13 µM), suggesting greater potency in the more aggressive breast cancer cell type. plos.orgnih.gov

| Cell Line | p53 Status | IC50 Value (72h) | Key Findings |

| MCF-7 | Wild-type | 25.13 µM plos.orgnih.gov | Induces apoptosis via the intrinsic mitochondrial pathway; causes G1 cell cycle arrest. plos.orgnih.govresearchgate.netnih.gov |

| MDA-MB231 | Mutant | 17.49 µM plos.orgnih.gov | Induces apoptosis via the intrinsic mitochondrial pathway; causes G2/M cell cycle arrest; inhibits migration and invasion. plos.orgnih.govresearchgate.netnih.gov |

Lung Cancer Models (e.g., A549, A549/T)

This compound has shown significant potential in overcoming chemotherapy resistance in lung cancer. In paclitaxel-resistant A549/T lung cancer cells, it dose-dependently inhibited cell proliferation and induced apoptosis. nih.govproquest.comresearchgate.net The IC50 value for this compound in A549/T cells was approximately 21 µM, which was lower than that of paclitaxel (B517696) (34.64 µM) in the same cell line. nih.govproquest.comresearchgate.net

A key mechanism behind this is the downregulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance. nih.govproquest.comresearchgate.net this compound was found to decrease P-gp expression by inhibiting the PI3K/Akt signaling pathway. nih.govproquest.com This suggests that this compound could be a promising candidate for treating paclitaxel-resistant lung cancer. nih.govproquest.comresearchgate.net

| Cell Line | Key Characteristics | IC50 Value (FKA) | Mechanism of Action |

| A549 | Paclitaxel-sensitive | ~26 µM proquest.com | Induces apoptosis. |

| A549/T | Paclitaxel-resistant | ~21 µM nih.govproquest.comresearchgate.net | Induces apoptosis; downregulates P-glycoprotein expression via inhibition of the PI3K/Akt pathway. nih.govproquest.comresearchgate.net |

Prostate Cancer Models

In prostate cancer models, this compound has demonstrated the ability to target cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. nih.govescholarship.orgresearchgate.net Treatment with this compound significantly reduced the size and number of tumor spheroids formed by CD44+/CD133+ prostate cancer stem cells from 22Rv1 and DU145 cell lines. nih.govescholarship.orgresearchgate.net

Furthermore, this compound was shown to downregulate the expression of key stem cell markers such as Nanog, Oct4, and CD44 in both tumor spheroids and in xenograft tumor tissues. nih.govescholarship.orgresearchgate.net These findings suggest that this compound can reduce the tumor-initiating properties and stemness of prostate cancer, providing a novel mechanism for its chemopreventive efficacy. nih.govescholarship.orgresearchgate.net

| Cell Line | Cancer Type | Key Findings |

| 22Rv1 | Prostate Carcinoma | Decreased tumor spheroid formation; downregulated stem cell markers (Nanog, Oct4, CD44). nih.govescholarship.orgresearchgate.net |

| DU145 | Prostate Carcinoma | Decreased tumor spheroid formation. nih.govescholarship.orgresearchgate.net |

Liver Cancer Models (e.g., HepG2)

Studies on the human hepatocyte cell line HepG2 have shown that this compound is considerably less toxic than its counterpart, Flavokawain B. tandfonline.com While Flavokawain B caused significant cell death, this compound (at concentrations up to 100 µM) was not found to be toxic to HepG2 cells. tandfonline.com Both compounds were observed to activate the Nrf2 and HSF1 pathways, which are involved in cellular stress responses. tandfonline.com Research on a related compound, Flavokawain C, has shown it to suppress colony formation in liver cancer cells, including HepG2, and induce apoptosis. researchgate.netresearchgate.netnih.gov

| Cell Line | Compound | Key Findings |

| HepG2 | This compound | Non-toxic at concentrations up to 100 µM; activates Nrf2 and HSF1 pathways. tandfonline.com |

| HepG2 | Flavokawain C | Suppresses colony formation and induces apoptosis. researchgate.netresearchgate.netnih.gov |

Melanoma Models (e.g., B16/F10)

In the context of melanoma, research has focused on the anti-melanogenic properties of this compound. In α-MSH-induced B16/F10 melanoma cells, this compound significantly reduced cellular melanin (B1238610) content and tyrosinase activity. mdpi.comnih.govresearchgate.net This effect was correlated with the suppression of the master regulator of melanogenesis, Mitf, and its downstream genes. mdpi.comnih.govresearchgate.net Importantly, this compound did not exert significant cytotoxic effects at concentrations effective for depigmenting activity. mdpi.com Another study found that this compound could reduce melanin content in histamine-induced B16-F10 melanoma cells, suggesting its potential in addressing post-inflammatory hyperpigmentation. upm.edu.my

| Cell Line | Inducing Agent | Key Findings |

| B16/F10 | α-MSH | Reduced cellular melanin content and tyrosinase activity; suppressed Mitf expression. mdpi.comnih.govresearchgate.net |

| B16/F10 | Histamine | Reduced melanin content. upm.edu.my |

This compound in Inflammatory and Autoimmune Conditions

In the context of osteoarthritis, this compound has demonstrated protective effects on chondrocytes. In in vitro studies using murine chondrocytes, this compound was observed to block the interleukin-1β (IL-1β)-induced expression of inflammatory factors such as cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS). It also downregulated the expression of catabolic enzymes like aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs), while upregulating anabolic proteins including type II collagen (Col2), Aggrecan, and SOX9. These anti-inflammatory effects are believed to be mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathways. Furthermore, this compound was found to ameliorate IL-1β-triggered autophagy in chondrocytes. In vivo studies using a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis have confirmed the therapeutic potential of this compound.

Protective Effects of this compound on Chondrocytes in an Osteoarthritis Model

| Molecular Target | Effect of this compound |

|---|---|

| Inflammatory Factors (COX2, iNOS) | Decreased expression |

| Catabolic Enzymes (ADAMTS5, MMPs) | Decreased expression |

| Anabolic Proteins (Col2, Aggrecan, SOX9) | Increased expression |

| Signaling Pathways (MAPK, PI3K/AKT/mTOR) | Inhibition |

This compound has shown therapeutic potential in a rat model of chronic kidney disease (CKD) characterized by renal fibrosis. In a unilateral ureteral obstruction (UUO) rat model, administration of this compound demonstrated protective effects on kidney function and histology. The underlying mechanism appears to involve the downregulation of extracellular matrix (ECM) markers, such as fibronectin (FN) and transforming growth factor β1 (TGF-β1). Additionally, this compound reduced the expression of nuclear factor κB subunit 1 (NF-κB1) and matrix metallopeptidase 9 (MMP9), suggesting that its anti-fibrotic effects are mediated through the targeting of these molecules. Network pharmacology and molecular docking studies have identified NF-κB1 and MMP9 as key targets of this compound in the context of CKD.

Therapeutic Effects of this compound in a Chronic Kidney Disease Model

| Parameter | Effect of this compound |

|---|---|

| Kidney Function and Histology | Protective effects |

| Extracellular Matrix Markers (FN, TGF-β1) | Downregulation |

This compound in Immunological Disorders

The immunomodulatory properties of this compound have been investigated, suggesting its potential in managing immunological disorders. In a study involving a breast cancer murine model, this compound was found to enhance the immune system by increasing the population of T cells, including both Th1 cells and cytotoxic T-lymphocytes (CTLs), as well as natural killer cells. This was accompanied by an elevation in the serum levels of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). In terms of inflammation, treatment with this compound led to a reduction in major pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), intercellular adhesion molecule (ICAM), and cyclooxygenase-2 (COX-2).

While direct studies on this compound in specific autoimmune diseases like rheumatoid arthritis, lupus, or multiple sclerosis are limited, research on the related compound Flavokawain B in an inflammatory bowel disease (IBD) model offers further insight. Flavokawain B was shown to ameliorate colitis in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced IBD mouse model by targeting Toll-like receptor 2 (TLR2) and subsequently inhibiting the NF-κB inflammatory signaling pathway. nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Effects of this compound

| Immune Component | Effect of this compound |

|---|---|

| T Cells (Th1, CTLs) | Increased population |

| Natural Killer Cells | Increased population |

| Cytokines (IFN-γ, IL-2) | Elevated serum levels |

Structure Activity Relationship Studies of Flavokawain a and Analogs

Core Chalcone (B49325) Structure and Bioactivity

The fundamental structure of chalcones, including Flavokawain A, comprises two aromatic rings (Ring A and Ring B) connected by a three-carbon bridge containing an α,β-unsaturated carbonyl system. d-nb.infonih.gov This characteristic enone moiety is believed to be central to the biological activities of many chalcones. nih.govnih.gov this compound, a naturally occurring methoxychalcone, has been identified as a significant bioactive component in kava (B3030397). d-nb.infonih.govcaymanchem.complos.orgnih.govdovepress.comresearchgate.net

Beyond its well-documented anticancer properties, which include inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, caymanchem.comselleckchem.complos.org this compound exhibits other notable bioactivities. It activates key cellular pathways such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (Hsf1), caymanchem.com and it can protect cells against oxidative stress. caymanchem.com Furthermore, this compound has been shown to inhibit the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. caymanchem.com Chalcone derivatives, including those related to flavokawains, have also been investigated for their herbicidal potential, with activity being dependent on the nature and position of substituents on the aromatic rings. acs.org

Influence of Substituent Groups on Biological Activity (e.g., Methoxy (B1213986) Group at R-4 Position)

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of drug candidates. For chalcones, modifications to the substituents on both aromatic rings (Ring A and Ring B) can significantly alter their biological effects. nih.govacs.orgnih.govtandfonline.com

The R-4 position substituent is a key feature differentiating this compound from its close relatives. This compound possesses a methoxy group at the R-4 position of one of its aromatic rings. In contrast, Flavokawain B lacks this substituent at R-4, having only a hydrogen atom, while Flavokawain C features an additional hydroxyl group. d-nb.info Comparative studies on anti-inflammatory activity suggest that the presence or absence of the methoxy group at R-4 did not lead to substantial differences in activity between this compound and B. d-nb.info However, research into synthetic analogs indicates that methoxy groups can influence cytotoxicity. For instance, methoxy substituents at positions three and four in Flavokawain B derivatives have been associated with good cytotoxicity. mdpi.com

Other structural modifications have also revealed significant SAR trends:

Herbicidal Activity: The introduction of specific functional groups onto the chalcone scaffold has been explored for herbicidal properties. Derivatives bearing thiophenyl, phenoxyacetic acid, 4-(N,N-dimethylamino)phenyl, or N-methylpyrrole groups have shown promising inhibitory activity against weeds. acs.org

Cytotoxicity: The presence of electron-withdrawing groups, such as halogens (chlorine and fluorine) at positions 2 and 3 on Ring B of Flavokawain B derivatives, has been shown to enhance cytotoxicity against cancer cell lines. nih.govmdpi.com Conversely, electron-donating groups in the same positions tended to result in lower cytotoxic effects. mdpi.com Notably, a thiomethyl group (SCH3) introduced onto Ring B of a Flavokawain derivative (FLS) contributed to its selective cytotoxicity against MCF-7 breast cancer cells, showing greater efficacy compared to this compound and B. dovepress.comnih.gov

Enzyme Inhibition: In studies investigating chalcone derivatives as acetylcholinesterase (AChE) inhibitors, modifications to the amino alkyl side chain attached to the chalcone core significantly influenced inhibitory activity. tandfonline.comtandfonline.com

Table 1: Cytotoxicity of Flavokawains and Key Derivatives

| Compound/Derivative | Cell Line | IC50 / LD50 Value | Unit | Reference |

| This compound | MCF-7 | 25.13 | µM | plos.org |

| This compound | MDA-MB-231 | 17.49 | µM | plos.org |

| This compound | HepG2 | 14.1 (Nrf2 EC50) | µM | caymanchem.com |

| This compound | HepG2 | 7.9 (Hsf1 EC50) | µM | caymanchem.com |

| Flavokawain B (FKB) | HepG2 | 15.3 ± 0.2 | µM | nih.gov |

| Flavokawain B (FKB) | L-02 | 32 | µM | nih.gov |

| Flavokawain B (FKB) | MCF-7 | 7.70 ± 0.30 | µg/mL | mdpi.com |

| Flavokawain B (FKB) | MDA-MB-231 | 5.90 ± 0.30 | µg/mL | mdpi.com |

| Flavokawain C (FKC) | HepG2 | 70 | µM | nih.gov |

| FKB-16 | MCF-7 | 6.50 ± 0.40 | µg/mL | nih.govmdpi.com |

| FKB-16 | MDA-MB-231 | 4.12 ± 0.20 | µg/mL | nih.govmdpi.com |